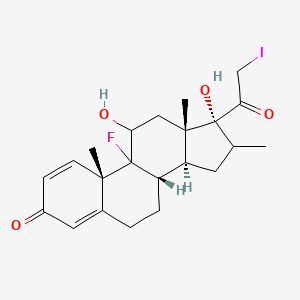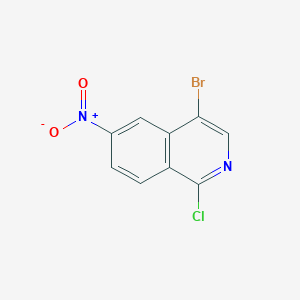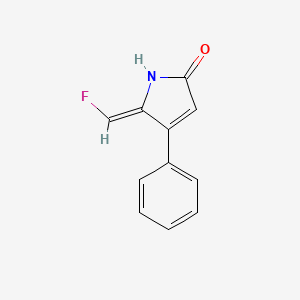
rac 7,14-Dihydroxy Efavirenz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 7,14-Dihydroxy Efavirenz: is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. This compound is characterized by the presence of two hydroxyl groups at the 7th and 14th positions of the Efavirenz molecule. The addition of these hydroxyl groups can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in medicinal chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 7,14-Dihydroxy Efavirenz typically involves the hydroxylation of Efavirenz. This can be achieved through various chemical reactions, including catalytic oxidation and enzymatic hydroxylation. The reaction conditions often require specific catalysts, such as cytochrome P450 enzymes, and controlled environments to ensure the selective addition of hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through chromatography and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions: rac 7,14-Dihydroxy Efavirenz can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can potentially remove the hydroxyl groups, reverting the compound to its parent form or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially reverting to Efavirenz.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
rac 7,14-Dihydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz metabolism and degradation products.
Biology: Investigated for its potential effects on biological systems, particularly in the context of HIV treatment and resistance mechanisms.
Medicine: Explored for its pharmacological properties and potential therapeutic applications beyond HIV treatment, such as in neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of rac 7,14-Dihydroxy Efavirenz involves its interaction with the HIV reverse transcriptase enzyme, similar to Efavirenz. The hydroxyl groups may enhance its binding affinity or alter its metabolic stability, potentially leading to improved efficacy or reduced side effects. Additionally, it may interact with other molecular targets, such as cytochrome P450 enzymes, influencing cholesterol metabolism and other biochemical pathways .
相似化合物的比较
Efavirenz: The parent compound, widely used in HIV treatment.
7,8-Dihydroxy Efavirenz: Another hydroxylated derivative with different hydroxylation positions.
8,14-Dihydroxy Efavirenz: A similar compound with hydroxyl groups at the 8th and 14th positions.
Uniqueness: rac 7,14-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which can influence its pharmacological and biochemical properties differently from other hydroxylated derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .
属性
CAS 编号 |
1702668-54-9 |
|---|---|
分子式 |
C₁₄H₉ClF₃NO₄ |
分子量 |
347.67 |
同义词 |
6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)





